REACTION_SMILES
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[CH2:1]([OH:2])[CH3:3].[CH2:5]1[c:6]2[c:7]([cH:10][cH:11][c:12]3[c:16]2[C:15](=[CH:17][C:18]#[N:19])[CH2:14][CH2:13]3)[O:8][CH2:9]1.[CH3:23][CH2:24][OH:25].[Co:22].[H:20][H:21].[NH3:4]>>[CH2:5]1[c:6]2[c:7]([cH:10][cH:11][c:12]3[c:16]2[C:15](=[CH:17][CH2:18][NH2:19])[CH2:14][CH2:13]3)[O:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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N#CC=C1CCc2ccc3c(c21)CCO3
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC=C1CCc2ccc3c(c21)CCO3
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Co]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
|
Name
|
|
Type
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product
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Smiles
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NCC=C1CCc2ccc3c(c21)CCO3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |